molecular formula C13H12Cl2N4S B276510 6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B276510
M. Wt: 327.2 g/mol
InChI Key: JJYVTPNHSUHDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DIT, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound has been synthesized using different methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that 6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may act by modulating the activity of ion channels, neurotransmitters, and enzymes. 6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to enhance the activity of the GABAergic system, which is involved in the regulation of anxiety and seizures. 6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and bicarbonate levels in the body.
Biochemical and Physiological Effects:
6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have several biochemical and physiological effects. In animal studies, 6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects. 6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and bicarbonate levels in the body. Additionally, 6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the expression of the gene encoding for the protein p53, which is involved in the regulation of cell growth and apoptosis.

Advantages and Limitations for Lab Experiments

6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be synthesized in high yields. Another advantage is that it has been extensively studied for its potential applications in various scientific fields. However, one limitation of 6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound. Additionally, 6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit some toxicity in animal studies, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action, which may lead to the development of new drugs that target ion channels, neurotransmitters, and enzymes. Another direction is to study the potential applications of 6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the treatment of neurological disorders, such as epilepsy and anxiety. Additionally, further studies are needed to determine the safety and efficacy of 6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in humans, which may lead to its development as a new drug.

Synthesis Methods

6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using different methods, including the reaction of 3,4-dichlorophenyl isothiocyanate with isobutyl hydrazine, followed by the reaction with 1,3,4-thiadiazole-2-thiol. Another method involves the reaction of 3,4-dichlorophenyl hydrazine with isobutyryl chloride, followed by the reaction with 1,3,4-thiadiazole-2-thiol. These methods have been optimized to produce high yields of 6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and molecular biology. In pharmacology, 6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit anticonvulsant, anxiolytic, and sedative effects. In biochemistry, 6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes. In molecular biology, 6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the expression of the gene encoding for the protein p53, which is involved in the regulation of cell growth and apoptosis.

properties

Molecular Formula

C13H12Cl2N4S

Molecular Weight

327.2 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H12Cl2N4S/c1-7(2)5-11-16-17-13-19(11)18-12(20-13)8-3-4-9(14)10(15)6-8/h3-4,6-7H,5H2,1-2H3

InChI Key

JJYVTPNHSUHDFR-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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